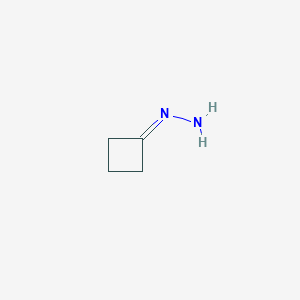
2-Fluorophenol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenol;propanoic acid is a compound that combines the structural features of both 2-fluorophenol and propanoic acid. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. The presence of a fluorine atom in the phenol ring and the carboxylic acid group in the propanoic acid moiety contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenol can be synthesized using o-fluorophenol and n-butyric acid as raw materials. Anhydrous zinc chloride is used as a catalyst, and the reaction is carried out at temperatures ranging from 80-200°C. The reaction mixture is then treated with hydrochloric acid and extracted with an organic solvent to obtain the target compound .
Industrial Production Methods: Industrial production of 2-fluorophenol typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenol undergoes various types of chemical reactions, including:
Oxidation: Phenols, including 2-fluorophenol, can be oxidized to quinones using reagents such as chromic acid.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for the oxidation of phenols to quinones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce quinones to hydroquinones.
Major Products Formed:
Scientific Research Applications
2-Fluorophenol;propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluorophenol;propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenol ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group in the propanoic acid moiety can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
2-Chlorophenol: Similar to 2-fluorophenol but with a chlorine atom instead of fluorine.
2-Bromophenol: Similar to 2-fluorophenol but with a bromine atom instead of fluorine.
Phenol: The parent compound without any halogen substitution.
Uniqueness: 2-Fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated phenols. These effects can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
92821-96-0 |
|---|---|
Molecular Formula |
C9H11FO3 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-fluorophenol;propanoic acid |
InChI |
InChI=1S/C6H5FO.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,8H;2H2,1H3,(H,4,5) |
InChI Key |
BUSKWSDIBSENFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=C(C(=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
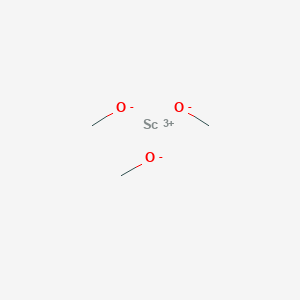
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
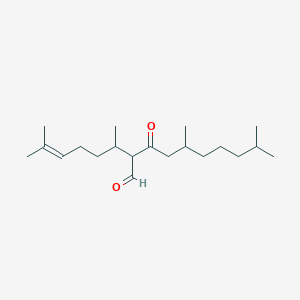
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
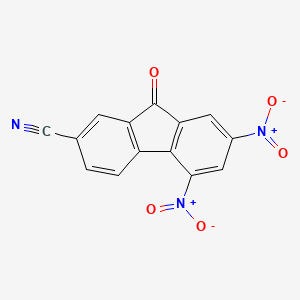
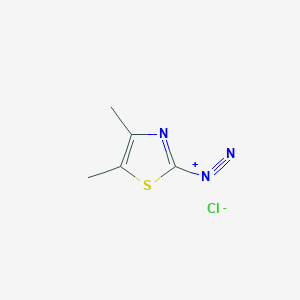
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
